molecular formula C10H12N2O2 B2762938 4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid CAS No. 1538681-13-8

4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Cat. No.: B2762938
CAS No.: 1538681-13-8
M. Wt: 192.218
InChI Key: GZQCRLWJVUVNPE-UHFFFAOYSA-N
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Description

4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid ( 1538681-13-8) is a chemical building block of interest in pharmaceutical and organic synthesis. With a molecular formula of C 10 H 12 N 2 O 2 and a molecular weight of 192.21 g/mol, it belongs to the 5,6,7,8-tetrahydroquinazoline class of compounds, a scaffold recognized for its diverse bioactivities . The tetrahydroquinazoline core is a privileged structure in medicinal chemistry. Recent scientific studies highlight that novel derivatives of this scaffold show high binding affinity in molecular docking studies against essential enzymes of Mycobacterial tuberculosis , such as dihydrofolate reductase (DHFR) and DprE1, suggesting promise as candidates for novel antitubercular agents . Furthermore, this scaffold has also demonstrated significant predicted inhibitory activity against β-glucosidase, indicating a potential application in antidiabetic research . Related tricyclic tetrahydroquinazoline structures have also been designed and synthesized as potent microtubule targeting agents with antiproliferative effects, demonstrating the versatility of this chemical framework in drug discovery, particularly in oncology . This product is intended for research purposes as a key synthetic intermediate, allowing for further functionalization and exploration of structure-activity relationships. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-6-8-4-7(10(13)14)2-3-9(8)12-5-11-6/h5,7H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQCRLWJVUVNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(CCC2=NC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538681-13-8
Record name 4-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the cyclization of 2-chloromethyl-4-methyl-quinazoline derivatives in the presence of a base . The reaction conditions often require anhydrous environments and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of tetrahydroquinazoline derivatives, including 4-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid, as anticancer agents. These compounds have shown promising results against various cancer cell lines.

Case Study: Antiproliferative Effects

  • A study evaluated a series of tetrahydroquinoline derivatives for their antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma). The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values in the nanomolar range .
  • Specifically, compounds derived from the tetrahydroquinazoline framework demonstrated enhanced activity by inducing mitochondrial dysfunction and increasing reactive oxygen species (ROS) levels in resistant cancer cell lines .

Table 1: Antiproliferative Activity of Selected Compounds

CompoundCell LineIC50 (nM)
4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acidHeLa15
Compound AHT-2920
Compound BA278025

Antimicrobial Properties

The antimicrobial potential of tetrahydroquinazoline derivatives has also been investigated. These compounds exhibit activity against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Screening

  • A library of tetrahydroquinoline derivatives was screened for antimicrobial activity against common pathogens. Results showed that several compounds displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundPathogenMinimum Inhibitory Concentration (MIC)
4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acidE. coli32 µg/mL
Compound CS. aureus16 µg/mL
Compound DC. albicans64 µg/mL

Drug Development Applications

The unique structural features of 4-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid make it an attractive scaffold for the development of new therapeutic agents.

Case Study: Scaffold for New Drug Candidates

  • Researchers have utilized this compound as a starting point for synthesizing novel derivatives aimed at targeting specific biological pathways involved in cancer and infectious diseases. The modifications to the core structure have led to compounds with improved potency and selectivity .

Table 3: Drug Development Insights

Modification TypeResulting ActivityReference
Alkyl substitutionIncreased cytotoxicity
HalogenationEnhanced antimicrobial activity

Mechanism of Action

The mechanism of action of 4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it can act on bacterial cell walls, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

The following compounds share the 5,6,7,8-tetrahydroquinazoline scaffold but differ in substituents and functional groups:

Compound Name Molecular Formula Substituents (Positions) CAS Number Key Features
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid C₉H₈Cl₂N₂O₂ Cl (2,4), COOH (6) 5458-56-0 Halogenated; enhanced electrophilicity
2-Cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid C₁₂H₁₄N₂O₂ Cyclopropyl (2), COOH (6) CID 80503086 Bulky substituent; potential steric effects
Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate C₁₁H₁₄N₂O₅ OH (2,4), COOEt (6) 50466-15-4 Ester derivative; improved lipophilicity
Key Observations:
  • Halogenation : The dichloro analog (CAS 5458-56-0) exhibits increased reactivity due to electron-withdrawing chlorine atoms, making it a candidate for electrophilic substitution reactions .
  • Steric Effects : The cyclopropyl variant introduces steric hindrance, which may influence binding affinity in enzyme-targeted applications .
  • Functional Group Flexibility : The ethyl ester derivative (CAS 50466-15-4) demonstrates how esterification can modulate solubility and bioavailability .

Physicochemical Properties

Property 4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic Acid 2,4-Dichloro Analog Cyclopropyl Analog
Molecular Weight (g/mol) 218.21 267.09 242.25
LogP (Predicted) ~1.2 ~2.5 ~2.8
Solubility Moderate in polar solvents Low in water Low in water

The dichloro and cyclopropyl analogs exhibit higher hydrophobicity, suggesting better membrane permeability but poorer aqueous solubility .

Biological Activity

4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a notable compound within the quinazoline family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid has a molecular formula of C10_{10}H12_{12}N2_2O2_2 and a molecular weight of 192.22 g/mol. Its structure allows for various interactions with biological targets, contributing to its pharmacological potential.

The biological activity of 4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is primarily attributed to its interactions with multiple cellular pathways:

  • Target Interactions : This compound interacts with various enzymes and proteins involved in critical biochemical pathways.
  • Biochemical Pathways : It influences pathways related to inflammation, cell proliferation, and apoptosis.
  • Resultant Biological Effects : The compound exhibits a range of activities including:
    • Anti-inflammatory
    • Anticonvulsant
    • Anticancer
    • Antibacterial
    • Antifungal
    • Anti-HIV
    • Analgesic .

Anti-inflammatory Activity

Research indicates that derivatives of quinazoline compounds can suppress pro-inflammatory mediators in cellular models. For instance, studies have shown that certain analogs significantly inhibit the production of cytokines such as IL-6 and TNF-α in LPS-treated cells .

Anticancer Potential

Preliminary studies suggest that 4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid may possess anticancer properties through modulation of cell cycle regulators and induction of apoptosis in cancer cell lines. Specific IC50_{50} values indicate promising efficacy against various cancer types .

Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities against several pathogenic strains. For example:

  • Effective against Gram-positive and Gram-negative bacteria.
  • Exhibits antifungal activity against Candida species .

Study on Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of quinazoline derivatives in BV2 microglial cells. The results indicated that certain compounds significantly reduced LPS-induced inflammation markers with IC50_{50} values ranging from 20 to 40 µM .

CompoundIC50_{50} (µM)Inhibitory Effect
HSR1101<30TNF-α
HSR1102<30TNF-α
HSR110340-80IL-6

Anticancer Activity Assessment

In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance, it was reported that treatment with specific concentrations led to significant reductions in cell viability .

Comparison with Similar Compounds

4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid can be compared to other quinazoline derivatives:

Compound NameStructure SimilarityNotable Activity
2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acidSimilar core structureVaries in biological activity
Quinazolinone derivativesShares quinazoline coreDiverse pharmacological properties

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